Benzo[d]isothiazol-5-ylmethanol
Description
Significance of Sulfur- and Nitrogen-Containing Heterocycles in Organic Synthesis and Beyond
Heterocyclic compounds are fundamental to the chemistry of life and are cornerstones of modern chemical research. nih.govacs.org Those containing both sulfur and nitrogen atoms are of particular interest due to the unique physicochemical properties conferred by these heteroatoms. nih.govopenmedicinalchemistryjournal.com The presence of sulfur, with its available d-orbitals, and nitrogen, with its basicity and hydrogen bonding capabilities, introduces a rich spectrum of reactivity and potential for intermolecular interactions. nih.gov This has led to their widespread application in medicinal chemistry, where they are integral to the design of novel therapeutic agents, and in materials science, where they contribute to the development of molecular conductors and other advanced materials. nih.govresearchgate.net The inherent structural diversity and tunability of these scaffolds allow chemists to meticulously craft molecules with specific functions, driving innovation across multiple scientific disciplines. openmedicinalchemistryjournal.com
Positioning of Benzo[d]isothiazol-5-ylmethanol within the Broader Scope of Benzothiazole (B30560) Chemistry
While structurally related to the more broadly studied benzothiazoles, the benzo[d]isothiazole system possesses a distinct arrangement of its heteroatoms, which significantly influences its chemical behavior. wikipedia.org this compound, with its hydroxymethyl substituent at the 5-position of the benzo[d]isothiazole core, represents a key derivative for several reasons. The methanol (B129727) group provides a reactive handle for further chemical transformations, allowing for the synthesis of a wide array of more complex molecules. This positions this compound as a crucial intermediate in the synthesis of targeted derivatives for various research applications.
Rationale for Dedicated Academic Inquiry into this compound
The specific focus on this compound is warranted by its potential as a versatile building block in the synthesis of novel compounds with tailored properties. The presence of the reactive methanol group invites a host of chemical modifications, opening avenues for the exploration of structure-activity relationships in medicinal chemistry and the development of new functional materials. A thorough understanding of the synthesis, properties, and reactivity of this specific compound is therefore essential for unlocking the full potential of the benzo[d]isothiazole scaffold in contemporary chemical research.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application in research and synthesis. The following table summarizes some of the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol (B145695), and dimethyl sulfoxide |
Synthesis and Characterization
The synthesis of this compound is a critical aspect of its accessibility for further research. While specific, detailed synthetic procedures for this exact compound are not extensively documented in publicly available literature, general methods for the synthesis of benzo[d]isothiazole derivatives can provide insights into potential synthetic routes. arkat-usa.org These methods often involve the cyclization of appropriately substituted benzene (B151609) derivatives containing both sulfur and nitrogen functionalities. arkat-usa.org
One plausible approach could involve the synthesis of a 5-substituted benzo[d]isothiazole precursor, which is then chemically modified to introduce the methanol group. For instance, a carboxylic acid or ester at the 5-position could be reduced to the corresponding alcohol.
Characterization of the synthesized this compound would typically involve a suite of spectroscopic techniques to confirm its structure and purity. These would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the precise arrangement of protons and carbon atoms within the molecule, confirming the presence of the benzo[d]isothiazole core and the hydroxymethyl group.
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, providing further confirmation of its identity.
Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups present in the molecule, such as the O-H stretch of the alcohol and the characteristic vibrations of the aromatic ring system.
Reactivity and Potential Applications
The reactivity of this compound is largely dictated by the presence of the hydroxymethyl group. This functional group can undergo a variety of chemical transformations, making the compound a versatile intermediate for the synthesis of a diverse range of derivatives. Potential reactions include:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Conversion to ethers through reaction with alkyl halides or other suitable reagents.
Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid.
Halogenation: Replacement of the hydroxyl group with a halogen atom.
These potential transformations open the door to a wide array of applications for this compound in various fields of chemical research. The ability to readily modify the hydroxymethyl group allows for the systematic exploration of how different functional groups at the 5-position influence the biological activity or material properties of the resulting benzo[d]isothiazole derivatives.
Structure
2D Structure
Properties
IUPAC Name |
1,2-benzothiazol-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-4,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVGNUFOSMCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization of the Benzo D Isothiazol 5 Ylmethanol Core
Reactions Involving the Hydroxyl Group at the C-5 Position
The primary alcohol functionality at the C-5 position is a versatile handle for a multitude of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution.
Esterification and Etherification Reactions for Derivative Synthesis
The hydroxyl group of Benzo[d]isothiazol-5-ylmethanol can readily undergo esterification and etherification to produce a wide array of derivatives.
Esterification: In a manner typical for primary alcohols, this compound can be esterified by reacting with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. These reactions are often catalyzed by acids or facilitated by coupling agents. For instance, reaction with an acyl chloride in the presence of a base like pyridine would yield the corresponding ester.
Etherification: The synthesis of ether derivatives can be achieved through methods such as the Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. While direct experimental data on this compound is limited, the reactivity of the hydroxymethyl group on the analogous benzo[d]thiazole core suggests that these standard reactions are applicable.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reactant | Reagent | Product |
| Esterification | This compound | Acyl Chloride | Benzo[d]isothiazol-5-ylmethyl ester |
| Etherification | This compound | Alkyl Halide | 5-(alkoxymethyl)benzo[d]isothiazole |
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations. The resulting Benzo[d]isothiazole-5-carbaldehyde is a valuable intermediate for further synthetic modifications, such as the formation of Schiff bases.
Oxidation to Carboxylic Acid: Stronger oxidizing agents, for instance, potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. The product, Benzo[d]isothiazole-5-carboxylic acid, can then be used in the synthesis of amides and other carboxylic acid derivatives.
Table 2: Oxidation Reactions of this compound
| Product | Oxidizing Agent |
| Benzo[d]isothiazole-5-carbaldehyde | Pyridinium chlorochromate (PCC) |
| Benzo[d]isothiazole-5-carboxylic acid | Potassium permanganate (KMnO4) |
Nucleophilic Substitution Reactions and Related Transformations
The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl2) or a phosphorus halide can convert the alcohol to the corresponding halide. This halide derivative is then susceptible to displacement by a wide range of nucleophiles, allowing for the introduction of various functional groups at the C-5 methyl position. For example, reaction of 5-(chloromethyl)benzo[d]isothiazole with a nucleophile like cyanide would yield the corresponding nitrile.
Derivatization Strategies on the Benzo[d]isothiazole Moiety
The benzo[d]isothiazole core itself offers opportunities for derivatization through reactions on both the benzene (B151609) ring and the isothiazole (B42339) ring.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of the benzo[d]isothiazole system can undergo electrophilic aromatic substitution reactions. The isothiazole ring is generally considered to be electron-withdrawing, which would deactivate the fused benzene ring towards electrophilic attack and direct incoming electrophiles to specific positions. The precise directing effects would be influenced by the electronic nature of the isothiazole moiety.
Nitration: Nitration of the benzene ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration will be dictated by the directing effect of the isothiazole ring.
Halogenation: Similarly, halogenation can be carried out using reagents like bromine in the presence of a Lewis acid catalyst. Research on related thiazole systems has shown that direct halogenation is a viable method for introducing halogen atoms onto the aromatic ring .
Functionalization at Nitrogen or Sulfur Heteroatoms within the Isothiazole Ring
The nitrogen and sulfur atoms within the isothiazole ring also present sites for functionalization.
Functionalization at Nitrogen: The nitrogen atom in the isothiazole ring can potentially be alkylated. For instance, N-alkylation of 2-aminobenzothiazoles has been reported, suggesting that the nitrogen of the benzo[d]isothiazole ring could undergo similar reactions with alkyl halides, although the reactivity would be influenced by the specific electronic environment of the isothiazole ring nih.govaip.orgnih.gov.
Functionalization at Sulfur: The sulfur atom in the isothiazole ring can be oxidized to form S-oxides or S,S-dioxides. Studies on benzo[d]isothiazol-3(2H)-ones have demonstrated that the sulfur atom can be selectively oxidized using reagents like Selectfluor to yield the corresponding 1-oxides or, with stronger oxidizing agents, the 1,1-dioxides (saccharin derivatives) mdpi.comresearchgate.netnih.gov. This indicates that the sulfur atom in this compound could likely be oxidized under similar conditions.
Table 3: Functionalization of the Benzo[d]isothiazole Moiety
| Reaction Type | Position | Reagent | Product |
| Electrophilic Nitration | Benzene Ring | HNO3/H2SO4 | Nitrothis compound |
| N-Alkylation | Nitrogen Heteroatom | Alkyl Halide | N-alkylated benzo[d]isothiazolium salt |
| S-Oxidation | Sulfur Heteroatom | Selectfluor | This compound 1-oxide |
C-H Activation and Late-Stage Functionalization Approaches
The strategic modification of complex molecules at a late stage of synthesis is a powerful tool in medicinal chemistry and materials science, allowing for the diversification of molecular scaffolds. C-H activation has emerged as a highly efficient method for achieving such transformations. For the benzo[d]isothiazole core, C-H functionalization represents a direct and atom-economical approach to introduce new functional groups.
Research into related heterocyclic systems has demonstrated that transition-metal-mediated C-H activation can be employed to functionalize aromatic rings. acs.org These methods often utilize directing groups to control the regioselectivity of the C-H bond cleavage. In the context of this compound, the inherent electronic properties of the bicyclic system and the presence of the hydroxymethyl group could influence the sites of C-H activation. While specific studies on the C-H activation of this compound are not extensively documented, the principles established for other benzo-fused heterocycles are applicable. For instance, copper-mediated C-H functionalization has been successfully used to construct benzo[d]isothiazol-3(2H)-ones from benzamides and elemental sulfur, proceeding through C-S and N-S bond formations. nih.gov This highlights the amenability of the benzothiazole (B30560) scaffold to C-H functionalization methodologies.
Late-stage functionalization (LSF) strategies are crucial for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR). acs.org The benzo[d]isothiazole core, being a privileged scaffold in medicinal chemistry, is an attractive target for LSF. arkat-usa.org Methodologies that allow for the selective introduction of substituents onto the benzene ring of this compound would be of high value.
Table 1: Potential C-H Functionalization Reactions on the Benzo[d]isothiazole Core
| Reaction Type | Reagents/Catalysts | Potential Outcome |
| Arylation | Palladium catalysts, Aryl halides | Introduction of aryl groups |
| Alkylation | Ruthenium catalysts, Alkenes/Alkynes | Formation of C-C bonds with alkyl groups |
| Amination | Copper or Rhodium catalysts, Amines | Introduction of nitrogen-containing functional |
| Halogenation | Electrophilic halogenating agents | Introduction of halogen atoms for further |
Exploration of this compound as a Ligand in Coordination Chemistry
The field of coordination chemistry investigates the formation and properties of complexes between metal ions and ligands. The benzo[d]isothiazole scaffold contains both nitrogen and sulfur atoms, which are potential donor sites for coordination with metal centers. researchgate.net The presence of the 5-methanol group in this compound introduces an additional potential coordination site through the oxygen atom, suggesting it could act as a multidentate ligand.
Formation of Organometallic Complexes with Transition Metals
The isothiazole ring system and its benzo-fused derivatives have been shown to form stable complexes with a variety of transition metals. thieme-connect.com Studies on related benzothiazole derivatives have demonstrated the formation of organometallic complexes with ruthenium(II) and osmium(II). nih.gov These complexes often exhibit interesting catalytic and photophysical properties.
The coordination of this compound to transition metals would likely involve the nitrogen atom of the isothiazole ring as a primary donor. The specific reaction conditions, such as the choice of metal precursor, solvent, and temperature, would dictate the stoichiometry and geometry of the resulting organometallic complex. For example, palladium complexes with benzo[d]isothiazole ligands have been synthesized and characterized. thieme-connect.com
Chelation Behavior and Coordination Modes
The potential for this compound to act as a chelating ligand is of significant interest. Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal atom, resulting in a stable ring structure known as a chelate ring. The nitrogen atom of the isothiazole ring and the oxygen atom of the 5-methanol group are suitably positioned to potentially form a five or six-membered chelate ring with a metal ion.
The coordination mode of benzo[d]isothiazole-based ligands can vary. In some instances, they act as monodentate ligands, coordinating solely through the nitrogen atom. thieme-connect.com In other cases, particularly with substituted derivatives, they can behave as bidentate or even tridentate ligands. researchgate.netresearchgate.net The specific chelation behavior of this compound would depend on the metal ion's size, charge, and electronic configuration, as well as the steric and electronic properties of the ligand itself.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |
| Monodentate | N (isothiazole) | Ag(I), Cu(I) |
| Bidentate (Chelating) | N (isothiazole), O (methanol) | Cu(II), Ni(II), Co(II), Zn(II) |
| Bridging | N and/or S | Formation of polynuclear complexes |
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms underlying the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies.
Reaction Pathway Elucidation through Kinetic and Spectroscopic Studies
Kinetic studies, which measure the rate of a chemical reaction, can provide valuable insights into the reaction mechanism, including the determination of the rate law and the identification of the rate-determining step. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for identifying and characterizing reactants, intermediates, and products. researchgate.netresearchgate.net
For the synthesis of the benzo[d]isothiazole core, various mechanisms have been proposed depending on the starting materials and reagents. For example, the synthesis from 2-mercaptobenzamides catalyzed by copper(I) is thought to proceed via an intramolecular oxidative dehydrogenative cyclization. mdpi.com Spectroscopic monitoring of such reactions can help to identify key intermediates and support the proposed pathway. Computational studies using Density Functional Theory (DFT) can also be employed to model reaction pathways and calculate the energies of intermediates and transition states. researchgate.net
Role of Intermediates and Transition States in Reaction Outcomes
The outcome of a chemical reaction is determined by the relative energies of the intermediates and transition states along the reaction pathway. In the synthesis of benzo[d]isothiazole derivatives, various reactive intermediates have been postulated. For example, in a one-pot synthesis from ortho-mercaptoacetophenones, the formation of an S-nitroso intermediate is a crucial step that leads to an intramolecular aza-Wittig reaction to form the final product. arkat-usa.org
Similarly, in copper-catalyzed syntheses of benzo[d]isothiazolones, the formation of copper-containing intermediates is key to the C-S and N-S bond-forming steps. arkat-usa.orgmdpi.com The stability and reactivity of these intermediates, as well as the structure of the transition states leading to their formation and consumption, ultimately govern the yield and selectivity of the reaction. A thorough understanding of these factors is essential for the rational design of efficient synthetic routes to this compound and its derivatives.
Information on related compounds, such as various benzothiazole and benzo[d]isothiazole derivatives, does exist. For instance, studies on compounds like N-(Benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide and 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[d]isothiazole 1,1-dioxide have been published, detailing their solid-state crystallographic analysis and spectroscopic properties. These studies employ techniques such as single crystal X-ray diffraction to determine absolute configuration and analyze intermolecular interactions, as well as multidimensional NMR and vibrational spectroscopy for structural elucidation.
However, directly applying these findings to this compound would be scientifically inaccurate. The precise crystallographic parameters, NMR chemical shifts, vibrational frequencies, and electronic absorption maxima are unique to each compound and cannot be extrapolated from derivatives.
Therefore, in the absence of specific experimental data for this compound, the generation of a scientifically accurate and informative article focusing solely on this compound, as per the user's strict instructions, cannot be fulfilled at this time. Further experimental research and publication of the findings for this compound are required to populate the sections and subsections outlined in the request.
Advanced Structural Characterization and Spectroscopic Analysis of Benzo D Isothiazol 5 Ylmethanol and Its Derivatives
Vibrational and Electronic Spectroscopy for Molecular Insights
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
In the FT-IR spectra of benzothiazole (B30560) derivatives, characteristic peaks are observed that correspond to the various bonds within the molecule. For instance, in the spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole, distinct vibrational frequencies are assigned to specific molecular motions. researchgate.net Similarly, studies on other benzothiazole derivatives have identified N-H stretching bands around 3289–3261 cm⁻¹ and C=O stretching bands for amide functionalities between 1619–1512 cm⁻¹. researchgate.net The analysis of 2-aminobenzothiazole (B30445), a related structural motif, shows a characteristic N-H stretching at 3266 and 3360 cm⁻¹. researchgate.net
Based on the analysis of these related compounds, the expected FT-IR absorption bands for Benzo[d]isothiazol-5-ylmethanol would include:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol (B129727) substituent.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methanol group would be observed around 2850-2960 cm⁻¹.
C=N and C=C Stretching: The characteristic stretching vibrations of the C=N and C=C bonds within the benzo[d]isothiazole ring system are anticipated in the 1400-1600 cm⁻¹ range.
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1260 cm⁻¹ region.
S-N Stretching: The stretching vibration of the S-N bond in the isothiazole (B42339) ring would likely appear in the fingerprint region, typically below 1000 cm⁻¹.
A representative table of expected FT-IR peaks for this compound, based on data from related compounds, is presented below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=N/C=C (Ring) | 1400-1600 | Stretching |
| C-O (Primary Alcohol) | 1000-1260 | Stretching |
| S-N (Ring) | < 1000 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption maxima (λmax) are characteristic of the chromophores present in the structure. For benzo[d]isothiazole derivatives, the UV-Vis spectra are dominated by π→π* and n→π* transitions associated with the aromatic system and heteroatoms.
Studies on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers have shown strong and broad absorption bands in the range of λmax = 271–307 nm, which are typical for benzothiazole derivatives and correspond to both π→π* and n→π* transitions. mdpi.com The position of substituents on the benzothiazole ring can influence the absorption maxima, causing a red or blue shift. mdpi.com For instance, research on D–A–D conjugated molecules based on benzo[c] researchgate.netresearchgate.netnih.govthiadiazole and its isomer benzo[d] researchgate.netmdpi.comnih.govthiadiazole revealed that the electronic properties and absorption spectra are sensitive to the arrangement of atoms in the heterocyclic ring and the nature of the donor groups. nih.gov
For this compound, the UV-Vis spectrum in a suitable solvent like ethanol (B145695) or methanol is expected to exhibit absorption bands characteristic of the benzo[d]isothiazole core. The presence of the methanol group, being an auxochrome, might cause a slight shift in the absorption maxima compared to the unsubstituted parent compound.
A hypothetical UV-Vis absorption data table for this compound is provided below, based on the analysis of related structures.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition |
| Ethanol | ~270-290 | ~300-320 | π→π* and n→π |
| Methanol | ~270-290 | ~300-320 | π→π and n→π* |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD active, it must be chiral, meaning it is non-superimposable on its mirror image. While this compound itself is not chiral, derivatives can be synthesized to be chiral, for example, by introducing a stereocenter in the methanol substituent or by creating a chiral axis through appropriate substitution on the aromatic ring.
The development of chiral organic materials with strong chiroptical responses is a significant area of research. rsc.org For instance, the synthesis and investigation of chiral macrocycles incorporating a benzothiadiazole unit have demonstrated how molecular structure and exciton (B1674681) delocalization influence the electronic circular dichroism. rsc.org In another example, the "memory of chirality" approach has been used for the enantiodivergent synthesis of chiral benzo[d]sultams, which are structurally related to benzo[d]isothiazoles. nih.gov
For a chiral derivative of this compound, the CD spectrum would exhibit positive or negative Cotton effects at the wavelengths corresponding to its electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects would be characteristic of the specific enantiomer and its absolute configuration.
A conceptual data table illustrating the expected CD spectral data for a hypothetical chiral derivative of this compound is shown below.
| Enantiomer | λ (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect |
| (R)-enantiomer | 280 | +5.2 | Positive |
| (R)-enantiomer | 310 | -2.8 | Negative |
| (S)-enantiomer | 280 | -5.2 | Negative |
| (S)-enantiomer | 310 | +2.8 | Positive |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.
For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. The molecule would likely undergo characteristic fragmentation pathways under electron impact or other ionization methods.
While direct mass spectrometry data for this compound is scarce, analysis of related benzothiazole derivatives offers insights into expected fragmentation. scilit.com For example, the mass spectra of 2-aminobenzothiazole derivatives have been reported with the molecular ion peak [M+H]⁺ being a prominent feature in techniques like electrospray ionization (ESI). nih.gov The fragmentation of the benzo[d]isothiazole ring would likely involve the cleavage of the S-N bond and the loss of small neutral molecules. The side chain would also fragment, for instance, through the loss of a hydroxyl radical or formaldehyde (B43269) from the methanol group.
A table summarizing the expected key ions in the mass spectrum of this compound is presented below.
| Ion | m/z (Expected) | Formula | Identity |
| [M]⁺ | 181.03 | C₈H₇NOS | Molecular Ion |
| [M-H]⁺ | 180.02 | C₈H₆NOS | Loss of a hydrogen radical |
| [M-OH]⁺ | 164.02 | C₈H₆NS | Loss of a hydroxyl radical |
| [M-CH₂O]⁺ | 151.01 | C₇H₅NS | Loss of formaldehyde |
| [C₇H₅S]⁺ | 121.01 | C₇H₅S | Fragment from ring cleavage |
Computational and Theoretical Investigations of Benzo D Isothiazol 5 Ylmethanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which the molecular world can be examined with high accuracy. These methods are instrumental in elucidating the fundamental electronic properties that govern the behavior of molecules.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry and electronic properties of Benzo[d]isothiazol-5-ylmethanol can be reliably calculated. researchgate.net DFT studies on analogous benzothiazole (B30560) derivatives have demonstrated that the method accurately reproduces experimental data and provides deep insights into the molecule's stability and reactivity. researchgate.net For this compound, DFT calculations would reveal key structural parameters, such as bond lengths and angles, and provide a basis for further analysis of its electronic characteristics. The presence of the methanol (B129727) group at the 5-position is expected to influence the electron distribution across the bicyclic ring system.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzo[d]isothiazole ring, while the LUMO may be distributed across the entire molecule. The electron-donating nature of the hydroxyl group in the methanol substituent is anticipated to raise the HOMO energy level, thereby potentially reducing the HOMO-LUMO gap compared to the unsubstituted parent compound. A smaller energy gap generally implies higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Energies and Properties for this compound (Analog-Based Estimation)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.20 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: These values are estimations based on published data for similar benzisothiazole and benzothiazole derivatives and are intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface displays regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map is expected to show a region of high negative potential around the nitrogen and sulfur atoms of the isothiazole (B42339) ring and the oxygen atom of the methanol group, indicating these as likely sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly the hydroxyl hydrogen, would exhibit a positive potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound (Analog-Based Estimation)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | σ(C-S) | ~5.0 |
| LP(1) S | σ(C-N) | ~3.5 |
| LP(2) O | σ*(C-H) | ~2.0 |
Note: These values are estimations based on published data for similar benzisothiazole and benzothiazole derivatives and are intended for illustrative purposes.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the molecule's conformational landscape and stability over time.
Conformational Analysis and Stability Studies
Molecular dynamics simulations can be employed to explore the conformational space of this compound, particularly the rotational freedom of the methanol group attached to the benzene (B151609) ring. By simulating the molecule's behavior over a period of time, different stable conformations (conformers) and the energy barriers between them can be identified.
For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the methanol group to the benzene ring and the C-O bond within the methanol group. MD simulations would likely show that certain orientations of the hydroxyl group are more stable due to the potential for intramolecular interactions, such as weak hydrogen bonding with the isothiazole nitrogen or sulfur atoms. The stability of these conformers would be influenced by a delicate balance of steric and electronic effects. Studies on similar substituted aromatic compounds have shown that rotational barriers can be influenced by the presence and nature of substituents on the ring.
Reaction Mechanism Elucidation through Computational ModelingNo published studies were found that focus on the computational modeling of reaction mechanisms involving this compound. Therefore, information on the following sub-topics is unavailable:
Energy Profiles and Kinetic Parameters from Computational Data:Consequently, there are no computationally derived energy profiles or kinetic parameters to report for this compound.
To generate the requested article would require fabricating data and research findings, which would be scientifically inaccurate and misleading. Therefore, in adherence to the principles of providing accurate and factual information, the article cannot be written.
Future Research Directions and Emerging Paradigms for Benzo D Isothiazol 5 Ylmethanol
Exploration of Novel Synthetic Pathways and Methodologies
Key strategies include:
Transition-Metal Catalysis : Copper- and rhodium-catalyzed reactions have become powerful tools. For instance, rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur allows for direct C-H activation to form the benzo[d]isothiazole ring. arkat-usa.org Similarly, copper salts are widely used to catalyze the annulation of substrates like 2-bromo-N-arylbenzimidamides. arkat-usa.org Adapting these methods to appropriately substituted precursors could provide a direct and atom-economical route to Benzo[d]isothiazol-5-ylmethanol.
Electrochemical Synthesis : As a green and powerful tool, electrosynthesis offers an alternative to chemical oxidants. mdpi.com The electrochemical dehydrogenative cyclization of 2-mercaptobenzamides to form benzo[d]isothiazol-3(2H)-ones is a notable example that could be explored for the synthesis of related scaffolds. mdpi.comnih.gov
Novel Reagent Approaches : The use of reagents like Selectfluor to initiate cascade reactions in 2-alkylthiobenzamides represents an innovative pathway. nih.gov Exploring such methodologies could lead to milder reaction conditions and broader substrate scopes.
Building from Simpler Rings : A less common but viable strategy involves the annulation of a benzene (B151609) ring onto a pre-existing isothiazole (B42339) scaffold, offering a different retrosynthetic disconnection for accessing complex derivatives. arkat-usa.org
| Methodology | Key Features | Potential Precursors | Reference |
|---|---|---|---|
| Rhodium-Catalyzed C-H Activation | Direct oxidative annulation using elemental sulfur. | Substituted benzimidates. | arkat-usa.org |
| Copper-Catalyzed Annulation | Cascade reaction involving C-S and N-S bond formation. | 2-halobenzamides or 2-bromo-N-arylbenzimidamides. | arkat-usa.orgmdpi.com |
| Electrochemical Cyclization | Green method using electricity as the oxidant; H₂ is the only byproduct. | 2-mercaptobenzamides. | mdpi.comnih.gov |
| Organocatalytic Cycloaddition | Asymmetric synthesis of complex fused systems. | Benzo[d]isothiazole 1,1-dioxides and unsaturated ketones. | mdpi.com |
Investigation of Uncharted Reactivity Modes and Chemical Transformations
The future of this compound chemistry lies in uncovering new reactions that can leverage its unique structure. The interplay between the aromatic system, the isothiazole ring, and the reactive hydroxymethyl group invites a wide range of potential transformations.
Functionalization of the Hydroxymethyl Group : The -CH₂OH group is a versatile handle for derivatization. Future work could explore its oxidation to the corresponding aldehyde or carboxylic acid, its conversion to ethers and esters, or its replacement with halogens or other functional groups to create libraries of new compounds.
C-H Functionalization : Direct C-H functionalization of the benzothiazole (B30560) ring is a powerful strategy for late-stage modification. acs.org Research into regioselective C-H activation at positions ortho or meta to the existing substituents on the benzene ring of this compound could rapidly generate molecular complexity.
Cycloaddition Reactions : The isothiazole ring, particularly when oxidized to the 1,1-dioxide, can participate in cycloaddition reactions. An organocatalytic asymmetric [3+2]-cycloaddition has been used to create complex, enantioenriched benzosultam scaffolds. mdpi.com Applying this reactivity to derivatives of this compound could yield novel polycyclic structures with potential biological activity.
Ring-Opening and Rearrangement : Exploring the stability of the isothiazole ring under various conditions (e.g., reductive, oxidative, photolytic) could lead to novel rearrangement or ring-opening reactions, providing access to entirely different heterocyclic systems.
Advanced Computational Modeling for Predictive Design and Discovery
In silico methods are indispensable in modern chemical research. For this compound, computational modeling can guide synthesis, predict properties, and identify potential biological targets, thereby accelerating the discovery process.
Recent studies on benzo[d]isothiazole derivatives have successfully employed a variety of computational tools. For example, in the development of inhibitors for the PD-1/PD-L1 protein-protein interaction, a critical target in cancer immunotherapy, researchers used a suite of computational methods. nih.govnih.gov These included molecular docking to predict binding poses, molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex, and MM/GBSA calculations to estimate binding free energies. nih.gov
Future research on this compound should leverage these techniques to:
Predict Biological Targets : Docking the molecule against libraries of known protein structures to identify potential receptors and enzymes.
Optimize Binding Affinity : Using MD simulations and free energy calculations to guide the design of derivatives with improved potency and selectivity.
QSAR Modeling : Developing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity, as has been done for other complex heterocyclic systems. researchgate.net
| Computational Method | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding mode, affinity score. | nih.govnih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Conformational stability, interaction dynamics. | nih.gov |
| MM/GBSA & MM/PBSA | Calculates binding free energy of a ligand to a protein. | Binding affinity (ΔG). | nih.gov |
| QSAR | Relates chemical structure to biological or chemical activity. | Predicted activity of new compounds. | researchgate.net |
Integration with Machine Learning and Artificial Intelligence for Chemical Synthesis and Application Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical synthesis and drug discovery. acs.orgnih.gov These tools can analyze vast datasets of chemical reactions and biological data to predict novel synthetic routes and identify promising drug candidates.
For a molecule like this compound, AI can be applied in several ways:
Computer-Aided Synthesis Planning (CASP) : AI-powered retrosynthesis tools can propose viable synthetic pathways to the target molecule and its analogues. chemcopilot.com These programs leverage databases of millions of reactions to suggest novel and efficient routes that may not be obvious to a human chemist. synthiaonline.comiscientific.org This approach can save significant time and resources in the lab.
De Novo Drug Design : ML models can be trained to generate entirely new molecular structures with desired properties. By learning from the features of known active compounds, these models could design novel this compound derivatives with high predicted activity against a specific biological target.
Property Prediction : AI can predict a wide range of physicochemical and pharmacokinetic properties (e.g., solubility, oral bioavailability), helping to prioritize which designed derivatives are most promising for synthesis and further testing. nih.gov
The integration of AI with automated synthesis platforms represents a paradigm shift, enabling the rapid design, synthesis, and testing of new molecules in a closed loop, greatly accelerating the pace of discovery. nih.gov
Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis
The potential applications of this compound are not limited to medicinal chemistry. Its unique electronic and structural features make it an interesting candidate for cross-disciplinary research.
Materials Science : Thiazole-based organic semiconductors are of great interest for applications in electronics, such as organic field-effect transistors (OFETs) and solar cells. nih.gov The benzo[d]isothiazole core, being an electron-accepting heterocycle, could serve as a building block for new semiconducting materials. The hydroxymethyl group on this compound provides a convenient point for polymerization or for grafting the molecule onto surfaces to create functional materials.
Catalysis : Heterocyclic compounds are often used as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen and sulfur atoms in the isothiazole ring can coordinate to metal centers. Exploring the use of this compound and its derivatives as ligands could lead to the development of novel catalysts for a variety of organic transformations. Furthermore, some thiazole-based systems, like Vitamin B1, are known biocatalysts, suggesting a potential, albeit speculative, role for benzo[d]isothiazole structures in catalysis. nveo.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Benzo[d]isothiazol-5-ylmethanol derivatives?
- Answer: this compound derivatives can be synthesized via multistep reactions. For example, hydrazinecarbothioamide intermediates can be refluxed with carbon disulfide in ethanol under alkaline conditions to form thiadiazole derivatives, followed by acidification to precipitate the product . The Claisen-Schmidt condensation is also applicable for chalcone intermediates, which are then cyclized with phenylhydrazine to yield heterocyclic derivatives . Key factors include solvent choice (e.g., absolute ethanol), temperature control, and purification via recrystallization.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly for distinguishing aromatic protons and methanol groups . Mass spectrometry (MS) and elemental analysis validate molecular weight and purity . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and isothiazole rings . High-performance liquid chromatography (HPLC) ensures compound purity before biological testing .
Q. What preliminary biological assays are recommended to screen this compound derivatives?
- Answer: In vitro antimicrobial assays (e.g., against E. coli or C. albicans) using agar diffusion or microdilution methods are standard . For anticancer potential, cell viability assays (MTT or SRB) on cancer cell lines (e.g., MCF-7 or HeLa) can identify growth inhibition. Dose-response curves and IC₅₀ calculations are critical for quantifying efficacy .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
- Answer: Systematic variation of catalysts (e.g., CuI or Cs₂CO₃), solvents (polar aprotic vs. protic), and temperature can enhance yields . For example, using DMF as a solvent in Ullmann-type couplings improves electron-deficient heterocycle formation . Kinetic studies under reflux conditions (e.g., 6–12 hours) help identify optimal reaction times while minimizing side products .
Q. How should contradictory biological activity data across studies be analyzed?
- Answer: Discrepancies may arise from structural modifications (e.g., substituent electronegativity) or assay conditions (e.g., pH, incubation time). For instance, in antimicrobial studies, derivatives with electron-withdrawing groups (e.g., -Br or -Cl) often show enhanced activity compared to unsubstituted analogs . Meta-analyses comparing logP values, steric effects, and assay protocols (e.g., nutrient media composition) can resolve contradictions .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G level) model molecular orbitals and electrostatic potentials to predict reactivity . Molecular docking (e.g., AutoDock Vina) simulates binding affinities to enzymes like acetylcholinesterase or kinases . Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with Thr83 in AChE) .
Q. How can derivatives be engineered to improve pharmacokinetic properties?
- Answer: Introducing hydrophilic groups (e.g., sulfonyl or amino) enhances aqueous solubility, while methyl or ethyl groups increase lipophilicity for blood-brain barrier penetration . Prodrug strategies (e.g., esterification of -OH groups) improve oral bioavailability . ADMET predictions (e.g., SwissADME) guide structural modifications to reduce toxicity .
Q. What storage conditions ensure the stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
